![molecular formula C6H3BrN2O B1526990 6-Bromooxazolo[5,4-b]pyridine CAS No. 886372-90-3](/img/structure/B1526990.png)
6-Bromooxazolo[5,4-b]pyridine
Overview
Description
6-Bromooxazolo[5,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 199.01 .
Synthesis Analysis
The synthesis of isoxazolo[5,4-b]pyridine derivatives has been discussed in various publications . One notable method involves the heterocyclization reactions of 5-aminoisoxazole with 1,3-electrophilic agents . Another approach involves the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
This compound is a white to brown solid . The compound should be stored at a temperature of +4°C .Scientific Research Applications
Synthesis and Antioxidant Activity
6-Bromooxazolo[5,4-b]pyridine derivatives have been studied for their antioxidant properties. One study synthesized derivatives using 2-aminopyridines and ethyl isothiacyanatocarbonate, leading to compounds with significant antioxidant activity. These derivatives were particularly effective in inhibiting adrenaline oxidation under oxidative stress conditions, suggesting their potential as antioxidants (Smolsky et al., 2022).
Antiviral Properties
Research on the anti-hepatitis C virus (HCV) activity of this compound derivatives revealed that certain compounds exhibited potent antiviral effects. These derivatives were synthesized and tested using a subgenomic replicon cell-based assay, demonstrating significant efficacy against HCV (Wang et al., 2005).
Anticonvulsant Activity
A study focused on synthesizing new derivatives of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine, including this compound derivatives, to evaluate their anticonvulsant activity. These compounds showed promising results in tests like the maximal electroshock and rotarod tests, indicating their potential in treating convulsive disorders (Guan et al., 2012).
Anticancer Potential
The synthesis and evaluation of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, including this compound derivatives, revealed moderate antitumor potential against certain cancer cell lines. These compounds were identified as having growth inhibitory and cytostatic activities, indicating their potential use as anticancer agents (Rostom et al., 2011).
Antibacterial Applications
Research has also been conducted on the antibacterial activity of this compound derivatives. These compounds were synthesized and tested against various bacterial strains, showing promising results as potential antibacterial agents (Singh et al., 2010).
Safety and Hazards
properties
IUPAC Name |
6-bromo-[1,3]oxazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFJJDYESCFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716944 | |
Record name | 6-Bromo[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886372-90-3 | |
Record name | 6-Bromooxazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886372-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-[1,3]oxazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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